molecular formula C13H11ClN2O2 B8468155 Methyl [4-(3-chloropyrazin-2-yl)phenyl]acetate

Methyl [4-(3-chloropyrazin-2-yl)phenyl]acetate

Cat. No. B8468155
M. Wt: 262.69 g/mol
InChI Key: IIMKGDYRCXYMQE-UHFFFAOYSA-N
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Patent
US08637513B2

Procedure details

To a solution of 0.15 g (0.57 mmol) of methyl [4-(3-chloropyrazin-2-yl)phenyl]acetate acid in 3.0 mL of toluene and 0.15 mL of water were added 63.8 mg (0.74 mmol) of cyclopropyl boronic acid, 16 mg (0.06 mmol) of tricyclohexylphosphine, 7.8 mg (0.009 mmol) of Pd2(dba)3, and 0.42 g (2.0 mmol) of potassium phosphate. The resulting suspension was degassed for 10 minutes. After 1 h in the microwave at 140° C., the reaction mixture was cooled, diluted with CH2Cl2, wash three times with water, and washed with brine. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (silica gel, linear gradient 0-40% EtOAc in hexanes) afforded 0.10 g (65%) methyl [4-(3-cyclopropylpyrazin-2-yl)phenyl]acetate. 1H NMR (CDCl3, 400 MHz) δ 8.35 (m, 2H); 7.68 (d, J=8.06 Hz, 2H); 7.41 (d, J=8.06 Hz, 2H); 3.72 (s, 3H); 3.71 (s, 2H); 2.22 (m, 1H); 1.19 (m, 2H); 0.99 (m, 2H). ES-MS M+1=269.1.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
63.8 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
7.8 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:10][CH:9]=2)=[N:4][CH:5]=[CH:6][N:7]=1.[CH:19]1(B(O)O)[CH2:21][CH2:20]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:19]1([C:2]2[C:3]([C:8]3[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:10][CH:9]=3)=[N:4][CH:5]=[CH:6][N:7]=2)[CH2:21][CH2:20]1 |f:3.4.5.6,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
63.8 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
16 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.42 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.15 mL
Type
solvent
Smiles
O
Name
Quantity
7.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was degassed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
WASH
Type
WASH
Details
wash three times with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel, linear gradient 0-40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C=1C(=NC=CN1)C1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.